3-(Furan-2-yl)-2-phenylisoxazolidin-5-ol
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Overview
Description
3-(Furan-2-yl)-2-phenylisoxazolidin-5-ol is an organic compound that belongs to the class of isoxazolidines. Isoxazolidines are five-membered heterocyclic compounds containing an oxygen and nitrogen atom in the ring. The presence of a furan ring and a phenyl group in the structure of this compound makes it an interesting compound for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-2-phenylisoxazolidin-5-ol typically involves the cycloaddition reaction between a nitrone and an alkene. One common method is the 1,3-dipolar cycloaddition of a nitrone derived from benzaldehyde and hydroxylamine with furan. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-2-phenylisoxazolidin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction of the isoxazolidine ring can lead to the formation of amino alcohols.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
3-(Furan-2-yl)-2-phenylisoxazolidin-5-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in mechanistic studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-2-phenylisoxazolidin-5-ol involves its interaction with specific molecular targets. The furan ring and isoxazolidine moiety can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-(Furan-2-yl)-2-phenylisoxazolidin-4-ol
- 3-(Furan-2-yl)-2-phenylisoxazolidin-3-ol
- 3-(Furan-2-yl)-2-phenylisoxazolidin-2-ol
Uniqueness
3-(Furan-2-yl)-2-phenylisoxazolidin-5-ol is unique due to the specific position of the hydroxyl group on the isoxazolidine ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other isoxazolidine derivatives.
Properties
CAS No. |
189255-05-8 |
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Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-(furan-2-yl)-2-phenyl-1,2-oxazolidin-5-ol |
InChI |
InChI=1S/C13H13NO3/c15-13-9-11(12-7-4-8-16-12)14(17-13)10-5-2-1-3-6-10/h1-8,11,13,15H,9H2 |
InChI Key |
KMEPCTWIFAEPJI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(OC1O)C2=CC=CC=C2)C3=CC=CO3 |
Origin of Product |
United States |
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